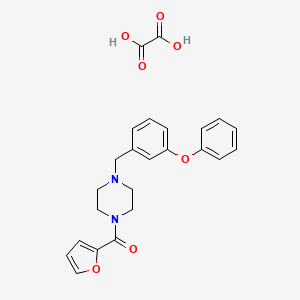
5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as MNPD, is a synthetic compound that has been extensively studied for its potential application in various fields of research. MNPD belongs to the class of isoindole-1,3-dione derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the expression of genes that are involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. This compound has been shown to have antioxidant properties and to protect against oxidative stress-induced damage in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under a wide range of conditions and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability in vivo. It also has limited selectivity for specific targets, which can make it difficult to study its effects on specific biological processes.
Orientations Futures
There are several future directions for the study of 5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its potential as a therapeutic agent for the treatment of inflammatory and cancerous diseases. Another direction is to study its effects on specific biological processes, such as the regulation of gene expression and cell signaling pathways. Additionally, the development of more selective derivatives of this compound may enhance its potential as a research tool and therapeutic agent.
Méthodes De Synthèse
5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be synthesized by the reaction of 4-nitrobenzaldehyde with 5-methyl-1,3-dimethylbarbituric acid in the presence of a catalytic amount of acetic anhydride. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the isoindole-1,3-dione ring. The product is obtained as a yellow solid with a melting point of 222-224°C.
Applications De Recherche Scientifique
5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been studied for its potential application in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Propriétés
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-9-2-7-12-13(8-9)15(19)16(14(12)18)10-3-5-11(6-4-10)17(20)21/h2-6,12-13H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYQESJGNYAWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-chloro-4-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5138666.png)


![N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide](/img/structure/B5138694.png)

![N-(4-acetylphenyl)-3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5138717.png)
![1-methyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5138721.png)
![2-[acetyl(propyl)amino]benzoic acid](/img/structure/B5138726.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5138736.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5138754.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl (3-chlorophenyl)carbamate](/img/structure/B5138767.png)
![5-[2-(allyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138769.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5138775.png)
